4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Overview
Description
4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have several biochemical and physiological effects that make it a valuable tool for researchers in various fields. In
Scientific Research Applications
4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have potential as a treatment for depression, anxiety, and other mood disorders. In the cardiovascular system, it has been studied for its potential to treat hypertension and other cardiovascular diseases. In cancer research, it has been shown to have potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act on several different receptors in the body. It has been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects. It also has an affinity for the α1-adrenergic receptor, which may contribute to its cardiovascular effects. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It also has vasodilatory effects, which may contribute to its cardiovascular effects. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide in lab experiments is its specificity for certain receptors in the body. This allows researchers to study the effects of targeting these receptors without affecting other systems in the body. However, one limitation of using this compound is that it can be difficult to synthesize and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for depression and other mood disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Additionally, there is potential for this compound to be used in the treatment of cardiovascular diseases and cancer. Further research is needed to explore these potential applications and to determine the optimal dosing and administration methods.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-25-18-4-2-3-17(13-18)21-19(24)23-11-9-22(10-12-23)14-15-5-7-16(20)8-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKVKLYDCUAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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